Home > Products > Screening Compounds P42694 > 2-methoxy-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
2-methoxy-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide -

2-methoxy-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Catalog Number: EVT-3904979
CAS Number:
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine) is a non-sedating H1 antihistamine. []

Relevance: Astemizole shares a core structure with 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide. Both compounds possess a 4-methoxyphenyl ethyl substituent attached to the piperidine ring's nitrogen. They differ in the substituent at the piperidine's 4-position, with Astemizole having a benzimidazole group and the target compound featuring a methoxy-N-methylacetamide group. []

SalA-4g

Compound Description: 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g) is a salidroside analog. It has shown neuroprotective effects by elevating protein O-GlcNAc levels and improving neuronal tolerance to ischemia. []

Relevance: Although SalA-4g differs significantly in its core structure compared to 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, both share the 2-(4-methoxyphenyl)ethyl substituent. This shared moiety suggests potential for exploring SAR within this chemical space, particularly regarding neuroprotective properties. []

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Compound Description: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline is synthesized via Schiff base reduction and serves as a starting material for synthesizing compounds like azo dyes and dithiocarbamates. []

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

Compound Description: This compound, a pyrrolo[2,1-f][1,2,4]triazine derivative, exhibits low toxicity and high antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1), with an IC50 of 4 µg/mL and a selectivity index of 188. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound shows potential for treating autoimmune diseases. Notably, the research discusses its novel multi-hydrate and polymorph forms. [, ]

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound features a hydropyrimidine ring adopting a sofa conformation. Its crystal structure exhibits weak N—H⋯S interactions. []

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Compound Description: (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. It has demonstrated anti-inflammatory properties and potential neuroprotective effects by ameliorating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration. []

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

Compound Description: This series represents a novel class of potent analgesics with an unusually high safety margin. Key members include:- Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833), a highly potent compound (10,031 times more potent than morphine). []- cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate (R 32 792), the longest-acting compound (over 8 hours at 4 times the lowest ED50). []- N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352), the shortest-acting compound (0.74 hours at 4 times the lowest ED50). []- N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730), selected for further investigation due to its rapid onset, potency (4,521 times morphine), relatively short duration of action, and high safety margin. []

Tris(2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolato-κ2 N,O 1)cobalt(III)

Compound Description: In this compound, the cobalt(III) atom is coordinated by three N,O-chelating 2-{[2-(4-methoxyphenyl)ethyl]iminomethyl}phenolate groups in an irregular octahedral geometry. []

3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives

Compound Description: This series of compounds exhibits anticonvulsant and anxiolytic activity, potentially through a mechanism distinct from GABAergic pathways. Their activity appears to be influenced by modifications to the substituents on the benzene ring's para- and ortho-positions. One notable compound within this series, 1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl-methyl)-3-(p-tolyl)-urea (5d), displays promising anxiolytic effects with less sedation compared to diazepam. []

10′′-(4-Methoxybenzyl­idene)-5′′,4′-bis(4-methoxy­phen­yl)-1′-meth­yl-2,3,2′′,3′′,7′′,8′′,9′′,10′′-octa­hydro-1H,5′′H,6′′H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-cyclo­hepteno[1,2-d]thia­zolo[3,2-a]pyrimidine-2,3′′-dione

Compound Description: This compound, synthesized via intermolecular [3+2] cycloaddition, features a complex structure with two spiro junctions linking a 2-oxindole ring, a pyrrolidine ring, and a 10-(arylmethylene)hexahydrocyclohepta[1,2-d]thiazolo[3,2-a]pyrimidin-3-one ring. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. Research explored its bridged piperazine analogs, aiming to enhance structural rigidity and improve DAT binding affinity and selectivity. []

Relevance: The research on GBR 12909 explores modifying the piperazine ring to optimize DAT interaction. Although GBR 12909 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide have different core structures, this exploration of the piperazine moiety's role in binding provides valuable insights into potential modifications for the target compound. [, ]

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline Derivatives

Compound Description: This study explored 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline (5) and its derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (6) and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7), for their antiplasmodial activity against chloroquine-resistant and -sensitive Plasmodium falciparum strains. Compound 7 exhibited higher activity against the chloroquine-resistant strain (FCR3), while compound 6 showed greater potency against the chloroquine-sensitive strain (D10). []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound features a piperazine ring in a chair conformation and exhibits weak intermolecular C—H⋯π interactions in its crystal structure. []

Ethyl 2-(4-meth­oxy­phen­yl)-1-methyl-1H-benzimidazole-5-carboxyl­ate

Compound Description: This benzimidazole derivative features a twisted conformation between the methoxyphenyl and benzimidazole rings and an extended pendant ethyl chain. The crystal structure reveals weak C—H⋯π interactions and π–π stacking. []

Compound Description: SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] is a potent, selective, and orally active CB1 cannabinoid receptor antagonist. []

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

Compound Description: This series of compounds represents potent and selective 5-HT1A receptor ligands. They are conformationally constrained analogs of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Notably, the trans isomers exhibit significantly higher affinity for 5-HT1A receptors compared to their corresponding cis isomers. A key compound within this series, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a), demonstrates high affinity and selectivity for 5-HT1A receptors (Ki = 0.028 nM) compared to D2 and α1 receptors. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: N-[11C]7 is a carbon-11-labeled imidazo[1,2-a]pyridine derivative developed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. []

Bis{5-fluorine-2-(((4-(1-(methoxy-imino)ethyl)phenyl) imino)methyl)phenolato-κ2N,O}copper(II)

Compound Description: This compound, with the formula C32H28CuF2N4O4, crystallizes in the monoclinic space group P21/n. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent identified through a series of synthesized benzamides targeting N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines. It exhibits significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. Moreover, YM-09151-2 demonstrates a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential as a therapeutic agent for psychosis with reduced extrapyramidal side effects. []

Relevance: While YM-09151-2 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide differ in their core structures, the research emphasizes the exploration of various substituents and their impact on neuroleptic activity. This exploration can provide insights into modifying 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide to potentially modulate its pharmacological profile. []

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐5‐ethyl sulfonyl benzamide

Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. It's synthesized by incorporating iodine-125 into the molecule through the substitution of aromatic amino groups via a diazo compound. This high-specific-activity radioligand enables sensitive detection and quantification of sulpiride and its analogs. []

Relevance: While N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐5‐ethyl sulfonyl benzamide and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide share the 2-methoxy substituent, their core structures and functionalities differ considerably. []

N-{(7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl)methyl}cyclopentanamine

Compound Description: This compound was synthesized from vanillin through a series of reactions. It exhibited potent antifungal activity. []

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

Compound Description: This series of compounds exhibited antifungal activity. []

2‐[6‐chloro‐2‐(4‐iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide ([11C]CLINME)

Compound Description: [11C]CLINME is a radioligand for imaging peripheral benzodiazepine receptors using PET. []

N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues

Compound Description: This series of compounds, including benzopyridothiadiazepine and benzopyridooxathiazepine derivatives, were developed as antimitotic and antivascular agents. N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibited potent in vitro cytotoxic activity and tubulin polymerization inhibition, leading to cell cycle arrest, microtubule disruption, and antivascular effects. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently under investigation in Phase I clinical trials for B-cell lymphoma. []

Methyl (±)-1-(2-aminophenyl)-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-2-acetate

Compound Description: The compound, characterized by various spectroscopic techniques and X-ray diffraction, exhibits a non-planar configuration and an E-configuration for its methoxy carbonylmethyl group. Its crystal structure is stabilized by intermolecular C—H…O, N—H…O, and O—H…O contacts. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

Compound Description: This compound was synthesized from 7-methoxy-2-[4-(methoxy)phenyl)-l-benzofuran-5-carboxaldehyde and characterized by NMR and mass spectroscopy. Docking studies revealed high docking scores with specific protein targets (4ASE and 1RJB). []

3-Substituted Analogues of Tirapazamine

Compound Description: These analogs are part of the 1,2,4-benzotriazine 1,4-dioxide (BTO) class of bioreductive hypoxia-selective prodrugs (HSPs). They form reactive radicals upon enzymatic reduction, leading to cancer cell death. []

Relevance: While these analogs differ significantly in their core structure from 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, the exploration of various substituents at the 3-position provides valuable insights into the structure-activity relationship within this class of compounds. Understanding how different substituents affect radical formation and subsequent cytotoxicity can guide the design and optimization of new HSPs with enhanced therapeutic potential. []

7‐{2‐[4‐(4‐Methoxy­phen­yl)piperazin‐1‐yl]eth­oxy}‐4‐methyl‐2H‐chromen‐2‐one Monohydrate

Compound Description: This compound demonstrates α1-adrenoceptor antagonistic activity, as evidenced by in vitro animal experiments. Its crystal structure exhibits hydrogen bonding and π–π stacking interactions. []

Methyl-Substituted Analogues of JDTic

Compound Description: This research focused on synthesizing and evaluating methyl-substituted analogs of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), a potent and selective κ-opioid receptor antagonist. These analogs aimed to investigate the structure-activity relationship of JDTic by introducing methyl groups at various positions. []

Relevance: The study of these JDTic analogs provides valuable information regarding the effects of specific methyl substitutions on binding affinity and selectivity for κ-opioid receptors. This information can be useful when considering modifications to 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, particularly if targeting opioid receptor interactions is desired. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its metabolites

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor being developed for stable angina and atrial fibrillation. Researchers investigated its human metabolites, including 6,7-dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124), (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459), 2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329), and N-(4-fluorobenzoyl)glycine (YM-385461), to understand their renal and hepatic excretion pathways. []

(±)-3-alpha-Tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21)

Compound Description: SM-21 is a novel analgesic that operates through a presynaptic cholinergic mechanism. []

Relevance: While SM-21 and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide have distinct core structures, both highlight the presence of a central cyclic structure, albeit different, indicating a potential area of exploration for structure-activity relationship studies. []

Methoxyxanthobilirubinic Acid Methyl Ester

Compound Description: This compound, a derivative of xanthobilirubinic acid, represents half of a mesobilirubin IXa molecule. Its structure, confirmed by X-ray crystallography, reveals a Z configuration with a synperiplanar conformation at the methine single bond. Notably, the absence of intermolecular hydrogen bonding is attributed to the methylation of both the propionic acid group and the pyrrolinone oxygen atom. []

Relevance: While structurally distinct from 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide, the research on methoxyxanthobilirubinic acid methyl ester highlights the importance of considering conformational preferences and intermolecular interactions when designing and optimizing drug-like molecules. These factors can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. The synthesis involved a series of reactions, including condensation, reductive amination, protection, activation, Grignard reaction, coupling, and deprotection steps. []

Relevance: Both (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide share a substituted piperidine ring as a common structural feature. Although their core structures and specific substituents differ, the shared piperidine moiety suggests potential for exploring structure-activity relationships within this chemical space. []

S-[1-(4-Methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium Bromide

Compound Description: This compound undergoes a ring transformation to form 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one. Kinetic studies indicate the reaction is susceptible to general base, general acid, and hydroxide-ion catalysis. The rate-limiting step involves deprotonation of a tetrahedral intermediate. []

Relevance: While S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide and 2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide differ in their core structures, both incorporate the 4-methoxyphenyl group. This shared moiety suggests a potential area for exploring structure-activity relationships, particularly regarding their reactivity and metabolic pathways. []

Ethyl 8,9-Dimethoxy-3-(4-methoxyphenyl)-10b-methyl-l-phenyl- 4,5,6,10b-tetrahydro-l,2,4-triazolo(3,4-a)isoquinoline-5-carboxylate

Compound Description: The compound's structure, determined by X-ray crystallography, reveals a cis configuration between the methyl group at C(10b) and the ester moiety at C(5). The synthesis involved a cycloaddition reaction where the 1,3-dipole approached the less hindered diastereotopic side of the dipolarophile. []

Properties

Product Name

2-methoxy-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

IUPAC Name

2-methoxy-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C19H30N2O3/c1-20(19(22)15-23-2)14-17-9-12-21(13-10-17)11-8-16-4-6-18(24-3)7-5-16/h4-7,17H,8-15H2,1-3H3

InChI Key

FLXWYRVHAYYBHJ-UHFFFAOYSA-N

SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)COC

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.